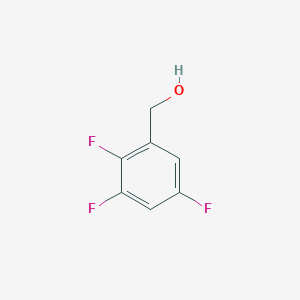

2,3,5-Trifluorobenzyl alcohol

Beschreibung

Contextualization of Fluorinated Benzyl (B1604629) Alcohols in Modern Synthesis

Fluorinated alcohols have emerged as a significant class of compounds in modern organic synthesis, often utilized as powerful reaction media and promoters. nih.govresearchgate.net Their distinct properties, which differ substantially from their non-fluorinated counterparts, include strong hydrogen-bond donating capabilities, high polarity, significant ionizing power, and low nucleophilicity. researchgate.netresearchgate.net These characteristics allow them to facilitate a wide range of organic reactions, often in the absence of a traditional catalyst. nih.govresearchgate.net

The utility of fluorinated alcohols stems from their ability to activate substrates and stabilize charged intermediates through hydrogen bonding. acs.org For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically accelerate reactions involving cationic intermediates. acs.org This promoting effect is attributed to the stabilization provided by the alcohol's C-F dipoles. acs.org In the context of benzyl alcohols, fluorination of the aromatic ring modulates the electronic properties of the alcohol functional group, influencing its reactivity in subsequent transformations. These alcohols are key starting materials and intermediates for synthesizing more complex molecules, where the fluorine atoms are strategically incorporated to enhance desired properties in the final product. acs.org

Significance of Trifluoromethylation in Chemical Biology and Material Science

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in the fields of medicinal chemistry, agrochemicals, and material science. nih.goveuropa.eu The CF₃ group possesses unique electronic and steric properties that can profoundly alter the physicochemical profile of a parent molecule. nih.gov Its strong electron-withdrawing nature and high lipophilicity are particularly valued in drug design.

In chemical biology, trifluoromethylation often leads to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability. nih.govresearchgate.net A notable example is the increased lipophilicity and metabolic stability observed in N-CF₃ azoles compared to their N-CH₃ analogs. nih.govresearchgate.net Numerous successful pharmaceutical compounds, such as fluoxetine, celecoxib, and bicalutamide, incorporate a trifluoromethyl group, underscoring its importance in developing effective therapeutic agents. wikipedia.org

In material science, the CF₃ group contributes to the development of advanced materials, including fluorinated polymers and liquid crystals, by enhancing properties like thermal stability and chemical resistance. europa.eu The persistent demand for novel fluorinated compounds ensures that the development of new and efficient trifluoromethylation methods remains an active and important area of chemical research. wikipedia.orgrsc.org

Overview of Research Trajectories for 2,3,5-Trifluorobenzyl Alcohol

Research involving this compound primarily focuses on its application as a crucial intermediate and building block in the synthesis of complex, high-value molecules. echemi.com Its trifluorinated phenyl ring makes it a desirable precursor for introducing a specifically functionalized aromatic moiety into larger structures, particularly in the field of medicinal chemistry.

A significant research trajectory for this compound is in the development of broad-spectrum antiviral agents. Recent studies have demonstrated the importance of a trifluorobenzylic moiety as a key structural component in inhibitors of the main protease (Mpro) of coronaviruses. nih.gov In this context, the trifluorobenzyl group of a molecule, derived from a starting material like this compound, effectively occupies a hydrophobic pocket (S2) of the enzyme, contributing to the inhibitor's potent and broad-spectrum activity. nih.gov This highlights the role of this compound in generating lead compounds for drug discovery programs aimed at addressing future viral threats.

Furthermore, its status as a synthetic intermediate means it is a key component in multi-step synthetic routes. For example, the hydroxyl group can be readily converted to other functional groups, such as a halide (e.g., chloride or bromide), to facilitate subsequent coupling reactions. prepchem.comchemicalbook.com This versatility allows chemists to incorporate the 2,3,5-trifluorophenylmethyl scaffold into a diverse range of target molecules for various research applications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,5-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYKYKBQMLBYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380338 | |

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67640-33-9 | |

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67640-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2,3,5 Trifluorobenzyl Alcohol

Exploration of Established Synthetic Routes for Trifluorobenzyl Alcohols

Established methods for the synthesis of trifluorobenzyl alcohols, including 2,3,5-Trifluorobenzyl alcohol, often rely on the chemical transformation of readily available precursors. These methods are well-documented and provide reliable pathways to the target molecule.

Reduction of Fluorinated Benzonitrile Derivatives

A common and effective method for the preparation of fluorinated benzyl (B1604629) alcohols is the reduction of the corresponding benzonitrile. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prominent method.

For instance, the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol, a closely related compound, can be achieved by the catalytic hydrogenation of 2,3,4,5,6-pentafluorobenzonitrile. google.com This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, in a suitable solvent like methanol or ethanol. google.com The reaction proceeds under elevated pressure and temperature. An acidic medium is often employed to facilitate the reaction and to form the amine salt, which can then be further processed. google.com

Table 1: Illustrative Conditions for the Reduction of a Fluorinated Benzonitrile Derivative (Analogous Compound)

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Product | Yield | Reference |

| 2,3,4,5,6-Pentafluorobenzonitrile | H₂ / Raney-Ni | Methanol | 55 °C | 25 atm | 2,3,4,5,6-Pentafluorobenzylamine sulfate | 94.4% | google.com |

It is important to note that the reduction of benzonitriles can sometimes lead to the formation of aldehydes as intermediates.

Hydrolysis of Fluorinated Benzyl Ester Derivatives

Another established route to fluorinated benzyl alcohols is through the hydrolysis of their corresponding esters. This method involves the cleavage of the ester bond to yield the alcohol and a carboxylate salt. The hydrolysis can be carried out under acidic or basic conditions.

A patent describing the preparation of m-trifluoromethyl-benzyl-alcohol provides a relevant example of this approach. The process involves reacting m-trifluoromethylhalogenobenzyl with sodium acetate in a fatty alcohol solvent to form the corresponding benzyl acetate. This ester is then hydrolyzed to yield the final alcohol product. The reaction is typically carried out at elevated temperatures, and the product is purified by distillation.

Table 2: Example of Benzyl Alcohol Synthesis via Ester Hydrolysis (Analogous Compound)

| Precursor | Reagents | Solvent | Temperature | Product | Yield | Reference |

| m-Trifluoromethyl benzyl chloride | Sodium acetate, followed by hydrolysis | Methanol | 68 °C | m-Trifluoromethyl-benzyl-alcohol | 80% |

This method offers a viable pathway to this compound, starting from the corresponding 2,3,5-trifluorobenzyl halide. The halide would first be converted to a suitable ester, such as the acetate, which is then hydrolyzed to the desired alcohol.

Considerations for Industrial Scale Synthesis

The industrial production of fluorinated benzyl alcohols requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key considerations include the availability and cost of starting materials, the choice of reagents and solvents, reaction conditions, and waste management.

For large-scale synthesis, catalytic hydrogenation, as described for benzonitrile reduction, is often preferred due to its high atom economy. However, this process requires specialized high-pressure equipment. The use of flammable solvents and hydrogen gas also necessitates stringent safety protocols.

Hydrolysis of benzyl esters or halides offers a potentially simpler setup but may involve the use of corrosive reagents and generate significant salt waste. The choice of solvent is also critical, with a preference for those that are easily recoverable and have a lower environmental impact.

Novel and Green Synthetic Approaches to this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Chemo-enzymatic Synthesis and Biocatalysis

Chemo-enzymatic synthesis and biocatalysis have emerged as powerful tools in green chemistry, offering highly selective and efficient routes to a wide range of chemical compounds. nih.gov These methods utilize enzymes or whole microorganisms as catalysts to perform chemical transformations under mild reaction conditions.

The advantages of biocatalysis include high stereoselectivity, regioselectivity, and chemoselectivity, which can simplify purification processes and reduce the formation of unwanted by-products. Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, further contributing to their green credentials.

One of the most well-established applications of biocatalysis is the reduction of carbonyl compounds to alcohols using enzymes such as alcohol dehydrogenases (ADHs). These enzymes can reduce a wide variety of aldehydes and ketones with high enantioselectivity, making them particularly valuable for the synthesis of chiral alcohols.

The biocatalytic reduction of benzaldehyde and its derivatives has been demonstrated using various enzyme sources, including plant wastes. scielo.org.mx For example, aqueous extracts from capulin and mamey seeds have been shown to reduce benzaldehyde to benzyl alcohol with high conversion rates. scielo.org.mx This approach offers a sustainable and low-cost alternative to traditional chemical reducing agents.

While specific studies on the enzyme-mediated reduction of 2,3,5-trifluorobenzaldehyde are not detailed in the provided search results, the general applicability of ADHs to the reduction of aromatic aldehydes suggests that this would be a feasible route. The process would involve the use of an appropriate ADH, either as an isolated enzyme or within a whole-cell system, to convert 2,3,5-trifluorobenzaldehyde to this compound.

Table 3: Examples of Biocatalytic Reduction of Benzaldehyde (Analogous Reactions)

| Substrate | Biocatalyst Source | Conversion to Benzyl Alcohol | Reference |

| Benzaldehyde | Capulin seeds (aqueous extract) | 86% | scielo.org.mx |

| Benzaldehyde | Mamey seeds (aqueous extract) | 77% | scielo.org.mx |

| Benzaldehyde | Bean pods (aqueous extract) | 54% | scielo.org.mx |

| Benzaldehyde | Chive leaves (aqueous extract) | 45% | scielo.org.mx |

The development of robust and efficient biocatalysts for the synthesis of fluorinated compounds is an active area of research, and it is likely that enzyme-mediated routes to this compound will become increasingly important in the future. nih.gov

Biocatalytic Cascades for Fluorinated Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymatic cascades, where multiple reactions are carried out in a single pot using whole cells or isolated enzymes, are particularly advantageous for the synthesis of complex molecules like fluorinated benzyl alcohols.

While a direct biocatalytic cascade for this compound is not extensively documented, the synthesis of analogous compounds such as m-fluoro-benzyl alcohol has been successfully demonstrated. This was achieved through a whole-cell biotransformation process starting from m-fluoro-phenylalanine, utilizing an artificial enzyme cascade in Escherichia coli. nih.gov The process involves a series of enzymatic steps to convert the amino acid into the corresponding aldehyde, which is then reduced to the alcohol. This suggests a feasible biocatalytic route to this compound, likely starting from 2,3,5-trifluorobenzaldehyde and employing a suitable alcohol dehydrogenase (ADH) or a whole-cell system containing an appropriate reductase. The enzymatic reduction of various acetophenones to their corresponding alcohols further supports the potential of biocatalysis in this area.

Catalytic Transformations (e.g., Iron(II/III) Chloride Catalysis)

Iron catalysis is a cost-effective and environmentally benign approach for various organic transformations. Iron(II) and Iron(III) chlorides are particularly versatile catalysts. While their primary application in the context of benzyl alcohols has been in etherification reactions, the underlying principles can be extended to synthetic preparations. nih.govacs.org For instance, iron(III) chloride has been used to catalyze the chlorination of alcohols. organic-chemistry.org

The synthesis of this compound via iron catalysis would typically involve the reduction of a suitable precursor, such as 2,3,5-trifluorobenzaldehyde or a derivative of 2,3,5-trifluorobenzoic acid. Iron-catalyzed reductions of amides to benzylic alcohols have been demonstrated, showcasing the potential of this methodology. mdpi.com The choice of an appropriate reducing agent in conjunction with the iron catalyst would be critical to achieve high yield and selectivity.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is paramount in the synthesis of fine chemicals. The optimization of reaction conditions, including solvent selection and purification techniques, is therefore a critical aspect of the synthetic process.

Solvent Selection and Reaction Parameters

The choice of solvent can significantly influence the outcome of a chemical reaction. For the synthesis of fluorinated compounds, fluorinated alcohols themselves have been shown to be effective reaction media and promoters. researchgate.net Their strong hydrogen-bonding ability and low nucleophilicity can facilitate reactions, sometimes even in the absence of a traditional catalyst. In the context of iron-catalyzed reactions, solvents like propylene carbonate have been used as green and recyclable alternatives. nih.govacs.org

Key reaction parameters that require optimization include temperature, reaction time, and catalyst loading. The ideal conditions will vary depending on the specific synthetic route. For instance, in iron-catalyzed etherification of benzyl alcohols, temperatures can range from 70-120 °C with reaction times between 14 and 48 hours. acs.org

Purification Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in sensitive applications. Common purification techniques include:

Distillation: Due to its relatively high boiling point, vacuum distillation is an effective method for purifying this compound and separating it from more volatile impurities.

Crystallization: If the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization can be a powerful technique for achieving high purity. The choice of solvent is critical, as the target compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures. reddit.com

Chromatography: Flash column chromatography is a standard laboratory technique for the purification of organic compounds. For this compound, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would likely be effective. This method is particularly useful for removing impurities with similar boiling points.

Synthesis of Isomeric Trifluorobenzyl Alcohols for Comparative Studies

To understand the structure-activity relationships of fluorinated benzyl alcohols, it is often necessary to synthesize and study various isomers. The synthesis of these isomers can provide valuable insights into the effects of fluorine substitution patterns on the chemical and physical properties of the molecule.

2,4,5-Trifluorobenzyl Alcohol

Below is a table summarizing the properties of 2,4,5-Trifluorobenzyl alcohol:

| Property | Value |

| CAS Number | 144284-25-3 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Boiling Point | 201-204 °C |

| Density | 1.4 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

Synthesis of 2,3,6-Trifluorobenzyl Alcohol

Detailed synthetic procedures for 2,3,6-trifluorobenzyl alcohol are not extensively documented in readily available scientific literature. However, its synthesis can be logically approached through the reduction of its corresponding aldehyde or carboxylic acid, a common method for preparing benzyl alcohols. The primary challenge lies in the efficient synthesis of the precursor, 2,3,6-trifluorobenzaldehyde or 2,3,6-trifluorobenzoic acid.

A plausible synthetic pathway would commence with 1,2,3-trifluorobenzene. Formylation of this starting material would yield 2,3,6-trifluorobenzaldehyde. This aldehyde can then be reduced to the target alcohol.

Alternatively, carboxylation of 1,2,3-trifluorobenzene would produce 2,3,6-trifluorobenzoic acid, which can subsequently be reduced to 2,3,6-trifluorobenzyl alcohol.

Table 1: Proposed Synthetic Routes to 2,3,6-Trifluorobenzyl Alcohol

| Starting Material | Intermediate | Product |

| 1,2,3-Trifluorobenzene | 2,3,6-Trifluorobenzaldehyde | 2,3,6-Trifluorobenzyl alcohol |

| 1,2,3-Trifluorobenzene | 2,3,6-Trifluorobenzoic acid | 2,3,6-Trifluorobenzyl alcohol |

Further research is required to establish optimized and detailed experimental protocols for these proposed synthetic routes. The commercial availability of 2,3,6-trifluorobenzyl alcohol suggests that viable manufacturing processes exist.

Synthesis of 2,4,6-Trifluorobenzyl Alcohol

The preparation of 2,4,6-trifluorobenzyl alcohol is well-documented and typically involves a multi-step synthesis starting from 1,3,5-trifluorobenzene. google.com This process includes lithiation, formylation, and subsequent reduction.

A key step in this synthesis is the formylation of 1,3,5-trifluorobenzene to produce 2,4,6-trifluorobenzaldehyde. google.com This is achieved through a lithiation reaction followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

The resulting 2,4,6-trifluorobenzaldehyde is then reduced to 2,4,6-trifluorobenzyl alcohol. google.com A common and effective reducing agent for this transformation is potassium borohydride in an organic solvent. The reaction with potassium borohydride provides the desired alcohol in good yield. google.com

One patented method describes the following procedure:

Lithiation and Formylation: 1,3,5-trifluorobenzene is treated with a lithium reagent, followed by the addition of N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding 2,4,6-trifluorobenzaldehyde after hydrolysis. google.com

Reduction: The 2,4,6-trifluorobenzaldehyde is then reduced using potassium borohydride in a suitable organic solvent to afford 2,4,6-trifluorobenzyl alcohol. google.com

A specific example from a patent illustrates the reduction step in greater detail: 100g of ethanol is used as a solvent for the reaction with 17.2g of potassium borohydride, resulting in 112g of 2,4,6-trifluorobenzyl alcohol with a purity of 95.4% and a yield of 82.3%. google.com Varying the amount of potassium borohydride can affect the yield and purity of the final product. google.com For instance, using 15g of potassium borohydride resulted in a 78.8% yield with 92.2% purity, while using 20g yielded 84% with 97% purity. google.com

Table 2: Reagents and Yields for the Synthesis of 2,4,6-Trifluorobenzyl Alcohol

| Step | Starting Material | Reagents | Product | Yield | Purity |

| 1 | 1,3,5-Trifluorobenzene | 1. Lithium reagent 2. DMF | 2,4,6-Trifluorobenzaldehyde | - | - |

| 2 | 2,4,6-Trifluorobenzaldehyde | Potassium borohydride, Ethanol | 2,4,6-Trifluorobenzyl alcohol | 82.3% | 95.4% |

| 2 (alternative) | 2,4,6-Trifluorobenzaldehyde | Potassium borohydride (15g), Ethanol | 2,4,6-Trifluorobenzyl alcohol | 78.8% | 92.2% |

| 2 (alternative) | 2,4,6-Trifluorobenzaldehyde | Potassium borohydride (20g), Ethanol | 2,4,6-Trifluorobenzyl alcohol | 84% | 97% |

This synthetic route provides an efficient and scalable method for the production of high-purity 2,4,6-trifluorobenzyl alcohol, a valuable intermediate in various chemical syntheses.

Chemical Reactivity and Derivatization of 2,3,5 Trifluorobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The primary alcohol functional group is the most reactive site on the molecule, readily participating in esterification, etherification, and oxidation reactions.

Esterification involves the reaction of the hydroxyl group of 2,3,5-Trifluorobenzyl alcohol with a carboxylic acid or its derivative to form an ester. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process. masterorganicchemistry.com

The general reaction is as follows: F₃C₆H₂CH₂OH + R-COOH ⇌ F₃C₆H₂CH₂OOC-R + H₂O

To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternatively, for faster and non-reversible reactions, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. byjus.com

| Method | Reagent(s) | Catalyst/Conditions | Product Type |

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ or TsOH, Heat | 2,3,5-Trifluorobenzyl ester |

| Acylation | Acid Chloride (R-COCl) | Pyridine or other base | 2,3,5-Trifluorobenzyl ester |

| Acylation | Acid Anhydride ((RCO)₂O) | Acid or Base Catalyst | 2,3,5-Trifluorobenzyl ester |

| Steglich Esterification | Carboxylic Acid (R-COOH) | DCC, DMAP | 2,3,5-Trifluorobenzyl ester |

Ethers can be synthesized from this compound through several methods. The classical Williamson ether synthesis involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces a halide from an alkyl halide (R-X) in an Sₙ2 reaction to form the ether.

General Williamson Ether Synthesis Steps:

Alkoxide Formation: F₃C₆H₂CH₂OH + NaH → F₃C₆H₂CH₂O⁻Na⁺ + H₂

Nucleophilic Substitution: F₃C₆H₂CH₂O⁻Na⁺ + R-X → F₃C₆H₂CH₂O-R + NaX

More modern and greener approaches for the etherification of benzyl (B1604629) alcohols have been developed, including methods catalyzed by iron(III) chloride, which can promote the self-etherification (homo-etherification) of two alcohol molecules or their reaction with another alcohol (cross-etherification) to produce symmetrical or unsymmetrical ethers, respectively. nih.gov These reactions often proceed by producing only water as a byproduct. nih.gov

| Reaction Name | Reagents | Base/Catalyst | Product Type |

| Williamson Ether Synthesis | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Unsymmetrical Ether |

| Catalytic Dehydration | Second Alcohol (R-OH) | Acid or Metal Catalyst (e.g., FeCl₃) | Symmetrical or Unsymmetrical Ether |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Pathway to Aldehydes: Partial oxidation to 2,3,5-Trifluorobenzaldehyde requires the use of mild and controlled oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, as they typically stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid.

Pathway to Carboxylic Acids: Full oxidation to 2,3,5-Trifluorobenzoic acid is achieved using strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from chromium trioxide or sodium dichromate in sulfuric acid), or Jones reagent. In these reactions, the alcohol is first oxidized to the aldehyde, which is then rapidly oxidized further to the carboxylic acid.

| Desired Product | Reagent(s) | Typical Conditions |

| 2,3,5-Trifluorobenzaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| 2,3,5-Trifluorobenzaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| 2,3,5-Trifluorobenzoic Acid | Potassium Permanganate (KMnO₄) | Basic solution, Heat |

| 2,3,5-Trifluorobenzoic Acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, H₂SO₄ |

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the hydroxyl group of an alcohol is a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. Therefore, the -OH group must first be converted into a good leaving group. libretexts.org This is typically achieved by protonating the oxygen atom under acidic conditions to form an oxonium ion (-OH₂⁺), which can leave as a neutral water molecule. libretexts.orgyoutube.com

This compound can be converted into its corresponding halogenated derivatives, such as 2,3,5-Trifluorobenzyl bromide, which are valuable synthetic intermediates. googleapis.com This transformation involves a nucleophilic substitution where a halide ion replaces the activated hydroxyl group.

For primary benzylic alcohols, the reaction with hydrogen halides like HBr typically proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group. libretexts.orgyoutube.com Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can be used to convert primary alcohols to the corresponding alkyl bromides and chlorides, respectively, without the need for strongly acidic conditions. youtube.com A procedure for the synthesis of the isomeric 2,4,5-Trifluorobenzyl bromide from the corresponding alcohol involves heating with 48% hydrobromic acid and a phase-transfer catalyst, achieving a high yield. chemicalbook.com Similar conditions are applicable for the synthesis of the 2,3,5-isomer.

| Target Product | Reagent(s) | Mechanism |

| 2,3,5-Trifluorobenzyl Bromide | Concentrated HBr | Sₙ2 |

| 2,3,5-Trifluorobenzyl Bromide | Phosphorus Tribromide (PBr₃) | Sₙ2 |

| 2,3,5-Trifluorobenzyl Chloride | Thionyl Chloride (SOCl₂) | Sₙ2 |

Coupling Reactions

This compound itself is generally not a direct substrate for common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. These reactions typically require an electrophile with a better leaving group, such as a halide or a triflate.

Therefore, the alcohol must first be converted into a more reactive derivative. The 2,3,5-Trifluorobenzyl bromide or chloride, synthesized via the nucleophilic substitution reactions described above (Section 3.2.1), serves as an excellent precursor for these carbon-carbon bond-forming reactions. For instance, 2,3,5-Trifluorobenzyl bromide can be coupled with an arylboronic acid in a Suzuki-Miyaura reaction to form a diarylmethane derivative.

Example Pathway for a Suzuki Coupling:

Activation Step: F₃C₆H₂CH₂OH → F₃C₆H₂CH₂Br (using HBr or PBr₃)

Coupling Step: F₃C₆H₂CH₂Br + Ar-B(OH)₂ + Base --(Pd Catalyst)--> F₃C₆H₂CH₂-Ar

This two-step sequence highlights the role of this compound as a foundational building block whose derivatization enables its participation in advanced synthetic transformations.

Stereoselective Transformations and Chiral Derivatives

The generation of chiral molecules is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceuticals and materials science, where the specific three-dimensional arrangement of atoms can dictate biological activity or material properties. While direct asymmetric synthesis of chiral derivatives from this compound is not extensively documented in publicly available literature, the principles of stereoselective transformations can be applied to this substrate. Methodologies such as enzymatic kinetic resolution and the use of chiral auxiliaries are common strategies for producing enantiomerically enriched compounds from racemic alcohols.

Enzymatic kinetic resolution is a widely employed technique that utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer of a racemic alcohol. This results in a mixture of an acylated product and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently used for these transformations due to their broad substrate tolerance and high enantioselectivity. The efficiency of such resolutions is influenced by various factors including the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. For fluorinated benzyl alcohols, these methods can provide access to valuable chiral building blocks.

Another approach to inducing chirality involves the asymmetric reduction of the corresponding aldehyde, 2,3,5-trifluorobenzaldehyde, using chiral catalysts. Catalytic systems based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral ligands, can facilitate the enantioselective transfer hydrogenation of the carbonyl group to yield the chiral alcohol with high enantiomeric excess.

While specific data for this compound is scarce, the following table provides representative data from the enzymatic kinetic resolution of a structurally related fluorinated propargyl alcohol, illustrating the typical outcomes of such transformations.

| Lipase (B570770) Source | Acyl Donor | Solvent | Enantiomeric Excess of Alcohol (ee%) | Enantiomeric Excess of Ester (ee%) | Conversion (%) |

|---|---|---|---|---|---|

| Novozym 435 (Candida antarctica lipase B) | Vinyl butanoate | n-Hexane | >99 | 98 | ~50 |

| Amano PS (Burkholderia cepacia) | Vinyl acetate | Diisopropyl ether | 95 | >99 | ~50 |

This table presents illustrative data for the kinetic resolution of a fluorinated propargyl alcohol and is intended to be representative of the results achievable for similar substrates through enzymatic methods.

The synthesis of chiral esters from racemic alcohols is a common application of these stereoselective transformations. The resulting enantiomerically pure alcohols and esters can serve as versatile intermediates in the synthesis of more complex chiral molecules.

Applications of 2,3,5 Trifluorobenzyl Alcohol in Advanced Research and Development

Pharmaceutical Sciences and Medicinal Chemistry

The structural attributes of 2,3,5-trifluorobenzyl alcohol, most notably the presence of multiple fluorine atoms, make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.

This compound and its close chemical relatives are versatile intermediates in the multi-step synthesis of various APIs. The hydroxyl group can be readily converted into other functional groups, such as halides or aldehydes, which are then used to construct more complex molecular architectures. For instance, the oxidation of benzyl (B1604629) alcohols to their corresponding aldehydes is a common transformation in organic synthesis, providing a key reactive intermediate for subsequent carbon-carbon bond-forming reactions. This versatility allows medicinal chemists to incorporate the trifluorobenzyl moiety into a wide array of molecular scaffolds destined for therapeutic applications.

The incorporation of the 2,3,5-trifluorobenzyl group into a drug candidate can profoundly influence its biological activity and selectivity. The fluorine atoms, being highly electronegative, can alter the electronic properties of the aromatic ring, which in turn can affect how the molecule interacts with its biological target. This can lead to enhanced binding affinity and, in some cases, improved selectivity for the desired receptor or enzyme over off-target proteins.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is often employed in drug design to optimize a compound's pharmacological profile. The trifluoromethyl group (CF3), a component of the trifluorobenzyl moiety, is a well-known bioisostere for other groups and can significantly impact a drug's lipophilicity, metabolic stability, and binding interactions. The strategic placement of the trifluorobenzyl group can therefore be a key factor in fine-tuning the efficacy and safety of a new drug.

Table 1: Impact of Trifluoromethyl Groups on Drug Properties

| Property | Effect of Trifluoromethyl Group |

| Metabolic Stability | Increased resistance to metabolic degradation, prolonging the drug's half-life. |

| Lipophilicity | Generally increases, which can improve membrane permeability and bioavailability. |

| Binding Affinity | Can enhance interactions with biological targets through hydrogen bonding and electrostatic interactions. |

| Selectivity | May increase selectivity for the target receptor or enzyme by modifying the molecule's shape and electronic distribution. |

This table provides a general overview of the effects of trifluoromethyl groups on drug properties.

The trifluorobenzyl scaffold has been explored in the development of novel therapeutics for neurological disorders. For instance, derivatives of 2-phenylcyclopropylmethylamine (PCPMA), a privileged scaffold in central nervous system (CNS) drug design, have been investigated for their potential in treating conditions like depression and Parkinson's disease. The unique structure of the trifluorobenzyl group can influence a compound's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs. Research into benzothiazole derivatives containing fluorinated benzyl groups has also shown promise in the development of multifunctional agents for Parkinson's disease, targeting enzymes like monoamine oxidase B (MAO-B). nih.gov

While direct synthesis from this compound is not the most commonly cited route, it is a potential precursor to key intermediates in the synthesis of the antidiabetic drug Sitagliptin. The synthesis of Sitagliptin often commences from 2,4,5-trifluorobenzaldehyde or 2,4,5-trifluorophenylacetic acid. google.comrsc.orgresearchgate.netnih.gov this compound can be oxidized to form the corresponding 2,3,5-trifluorobenzaldehyde, which can then be utilized in the synthetic pathway to construct the core structure of Sitagliptin. This highlights the role of this compound as a foundational starting material for more complex pharmaceutical intermediates.

Table 2: Key Intermediates in Sitagliptin Synthesis

| Intermediate | Precursor |

| 2,4,5-Trifluorobenzaldehyde | 2,4,5-Trifluorobenzyl alcohol (via oxidation) |

| 2,4,5-Trifluorophenylacetic acid | 2,4,5-Trifluorobenzyl alcohol (via oxidation and further steps) |

This table illustrates the relationship between this compound and key intermediates in the synthesis of Sitagliptin.

A structurally similar compound, 2,4,5-trifluorobenzyl bromide, is a key starting material in the synthesis of Ensitrelvir, an antiviral drug used for the treatment of COVID-19. The synthesis involves the alkylation of a triazinone core with 2,4,5-trifluorobenzyl bromide. This reaction introduces the trifluorobenzyl moiety, which is an essential part of the final drug structure. The principles of this synthesis can be extended to the use of 2,3,5-trifluorobenzyl derivatives, demonstrating the importance of this chemical class in the rapid development of novel antiviral agents.

Research into new treatments for tuberculosis has explored a wide range of chemical scaffolds, including those containing benzyl and trifluoromethyl groups. Studies on benzyl alcohol and its derivatives have shown that they can affect the cell envelope of mycobacteria. researchgate.netasbmb.org Furthermore, the structure-activity relationships (SAR) of various compound classes against Mycobacterium tuberculosis have indicated that the presence and position of substituents on a phenyl ring can dramatically influence antimycobacterial activity. For example, in some series of compounds, the introduction of a trifluoromethyl group has been shown to be crucial for potent activity. While direct studies on this compound in this context are not extensively documented, the known impact of its constituent parts on antimycobacterial efficacy suggests its potential as a scaffold for the design of new anti-tuberculosis agents. rsc.org

Immunomodulatory Effects of Fluorinated Benzyl Alcohol Derivatives

The benzyl alcohol framework is recognized for its potential to interact with biological systems. Research into non-fluorinated benzyl alcohol derivatives isolated from natural sources, such as the mushroom Hericium erinaceum, has demonstrated anti-inflammatory effects. nih.gov These natural compounds were found to decrease the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells by blocking the activation of major inflammatory transcription factors. nih.gov

Fluorination is a widely employed strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, which are critical for immunomodulatory action. scispace.comalfa-chemistry.com For instance, novel synthesized nitrones containing a fluorinated benzyl group have shown potent anti-inflammatory properties by inhibiting the soybean lipoxygenase (LOX) enzyme. mdpi.com Specifically, a derivative with two fluorine atoms on the benzyl ring was identified as a promising lead compound for confronting inflammatory diseases. mdpi.com Furthermore, studies on other classes of organofluorine compounds, such as fluorine-containing bisphosphonates, have shown they can stimulate specific immune cells (Vγ2Vδ2 T cells) to kill tumor cells, highlighting the diverse immunomodulatory potential of fluorinated molecules. nih.gov

While these findings underscore that both the benzyl alcohol scaffold and the incorporation of fluorine are associated with immunomodulatory and anti-inflammatory activities, specific research into the direct immunomodulatory effects of this compound derivatives is not extensively documented in current scientific literature. The existing evidence suggests a strong potential for such derivatives to exhibit biologically significant effects, marking it as an area for future investigation.

Agrochemical Research and Development

The unique properties imparted by fluorine atoms are particularly advantageous in the agrochemical sector, enhancing the performance of herbicides, fungicides, and insecticides. This compound serves as a crucial aryl fluorinated building block in the synthesis of these advanced agricultural products. sigmaaldrich.com

Fluorinated benzyl alcohols and their corresponding halides are pivotal intermediates in the synthesis of modern agrochemicals. guidechem.com While specific commercial products derived directly from this compound are not prominently detailed, the utility of structurally similar halogenated benzyl alcohols is well-established. For example, research into novel succinate dehydrogenase (SDH) inhibitor fungicides has utilized 3,5-dichlorobenzyl alcohol as a key fragment for esterification to produce active compounds. nih.gov One such derivative demonstrated remarkable antifungal activity against significant plant pathogens like Botrytis cinerea and Rhizoctonia solani, with efficacy comparable to the commercial fungicide boscalid. nih.gov This highlights the role of halogenated benzyl alcohols as foundational structures for developing potent fungicides.

The following table presents the research findings on the efficacy of a fungicide synthesized from a halogenated benzyl alcohol derivative compared to a commercial standard.

| Compound | Target Pathogen | EC₅₀ (mg/L) |

| Compound 5 (from 3,5-dichlorobenzyl alcohol) | Botrytis cinerea | 6.60 |

| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 |

| Compound 5 (from 3,5-dichlorobenzyl alcohol) | Rhizoctonia solani | 1.61 |

| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 1.01 |

Data sourced from a study on novel succinate dehydrogenase (SDH) inhibitors. nih.gov

This demonstrates that intermediates like this compound are valuable for creating new agrochemical candidates with significant biological activity.

The introduction of fluorine into the molecular structure of an agrochemical is a proven strategy for optimizing its performance. The strong carbon-fluorine (C-F) bond increases the metabolic stability of the compound, prolonging its active lifespan in the target environment. nih.gov Fluorination also typically increases the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticles of plants or the cellular membranes of pests and fungi. scispace.com

These modifications can lead to several key benefits:

Improved Biological Activity: Enhanced transport to the target site and stronger binding to target enzymes or receptors can lead to higher potency. scispace.com

Greater Persistence: Increased stability against metabolic degradation means the compound remains effective for longer periods, potentially reducing the required application frequency.

Altered Selectivity: Changes in the electronic profile of the molecule can fine-tune its interaction with target and non-target organisms, potentially leading to better crop safety.

The trifluoromethyl (-CF₃) group, a common feature in many agrochemicals, is known to significantly increase lipophilicity, which often contributes to improved pharmacological activity. scispace.com Therefore, building blocks like this compound are sought after in the design of new herbicides and fungicides with optimal efficacy, environmental safety, and economic viability.

Materials Science and Specialty Chemicals

In materials science, fluorine-containing compounds are used to create polymers and specialty chemicals with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy.

Benzyl alcohol itself can undergo polymerization in the presence of anhydrous hydrogen fluoride to form poly(phenylenemethylene), demonstrating the reactivity of the benzyl alcohol structure for creating polymer backbones. epa.gov The incorporation of fluorine into this structure is expected to enhance the properties of the resulting material.

Research has shown that highly fluorinated, hyperbranched polymers can be synthesized from the polycondensation of AB₂ monomers like 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol. researchgate.netepa.gov These complex polymers exhibit high thermal stability. researchgate.net This indicates that this compound, as a fluorinated aromatic alcohol, is a promising candidate for the development of novel, high-performance polymers and coatings where durability and resistance to harsh environments are required.

Fluorinated benzyl alcohols have been successfully used as initiators in polymerization reactions. For example, a fluorocarbon-functionalized benzyl alcohol has been used to initiate the ring-opening polymerization of lactide, resulting in the formation of fluorocarbon di-functionalized polylactides (F2PLA). researchgate.net This method allows for the precise introduction of fluorine at the end of polymer chains, which can modify the surface properties of the material without altering its bulk characteristics. researchgate.net This is particularly useful for creating biocompatible materials with controlled surface energy.

The synthesis of surfactants typically requires a molecule with a distinct hydrophilic (water-attracting) head and a significant hydrophobic (water-repelling) tail. The structure of this compound does not inherently fit this requirement, and its use as a primary component in surfactant synthesis is not documented. The common routes to creating surfactants involve starting materials like fatty alcohols or other long-chain hydrocarbons to form the hydrophobic tail. neutronco.comnrel.gov However, the modification of polymer backbones, such as polyvinyl alcohol, with fluorinated groups can create polymeric substances with surfactant-like properties. nih.gov

Research Reagent in Organic Synthesis

This compound, also known by its IUPAC name (2,3,5-Trifluorophenyl)methanol, is a specialized aromatic alcohol utilized primarily in laboratory settings for research and development. Its designation for research purposes underscores its role as a tool for scientific inquiry rather than for direct therapeutic or diagnostic use. The unique arrangement of three fluorine atoms on the benzene ring, combined with the reactivity of the benzylic hydroxyl group, makes it a valuable reagent in the field of organic synthesis.

The fluorine atoms impart distinct electronic properties to the molecule. Fluorine is the most electronegative element, and its presence on the aromatic ring creates a strong electron-withdrawing effect. This influences the reactivity of the benzyl alcohol moiety and provides a way to introduce fluorine into larger, more complex molecules, which can significantly alter their biological and chemical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67640-33-9 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Boiling Point | 183.7±35.0 °C (Predicted) |

| Density | 1.398±0.06 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

| Physical Form | Clear Liquid |

Building Block for Complex Molecular Architectures

In organic chemistry, "building blocks" are relatively simple molecules that serve as foundational units for the construction of more complex compounds. This compound functions as an aryl fluorinated building block, providing both a trifluorophenyl group and a reactive hydroxymethyl group for synthetic chemists to utilize.

The primary utility of this compound as a building block lies in its role as a precursor for introducing a trifluorobenzyl moiety into a target molecule. The hydroxyl group (-OH) is a versatile functional group that can be readily converted into other groups, such as halides (e.g., benzyl chloride or bromide) or sulfonate esters (e.g., tosylates or mesylates). This transformation turns the benzylic carbon into an excellent electrophilic site, primed for reaction with a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

A prominent application for structurally similar fluorinated benzyl alcohols is in the synthesis of modern agrochemicals, particularly pyrethroid insecticides. For instance, the closely related compound 2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the industrial synthesis of the insecticide transfluthrin. researchgate.net In these syntheses, the fluorinated benzyl alcohol is typically esterified with a cyclopropanecarboxylic acid derivative to form the final active ingredient. researchgate.net This process illustrates how the fluorinated benzyl alcohol unit serves as a critical component of the final molecular architecture, with the fluorine atoms contributing to the molecule's stability and insecticidal potency. While direct examples for the 2,3,5-trifluoro isomer are less documented in readily available literature, its structural and chemical similarities suggest its potential as a building block for analogous bioactive molecules in both pharmaceutical and agrochemical research. nih.gov

Facilitating Chemical Reactions in Laboratory Settings

Beyond being incorporated into a final structure, this compound and its derivatives can facilitate chemical reactions by influencing their speed, efficiency, or stereochemical outcome. This function is rooted in the powerful electron-withdrawing nature of the trifluorophenyl group.

When the 2,3,5-trifluorobenzyl group is used as a protecting group for an alcohol in a different part of a molecule, its electronic properties can influence the reactivity at nearby reaction centers. Research on the synthesis of complex carbohydrates (glycosylation) has shown that using substituted benzyl groups with electron-withdrawing substituents, such as trifluoromethyl groups, can significantly enhance the stereoselectivity of a reaction. In one study, the presence of trifluoromethylbenzyl protecting groups on a glucosyl donor molecule led to a substantial increase in the formation of the desired 1,2-cis glycosidic linkage.

The proposed mechanism for this effect is that the electron-withdrawing nature of the fluorinated ring deactivates the molecule toward certain reaction pathways, thereby increasing the energy barrier for the formation of undesired products. This deactivation allows a more selective, albeit slower, reaction to occur, favoring the formation of a single stereoisomer. This principle of using the electronic effects of a remote functional group to control the outcome of a reaction is a sophisticated strategy in organic synthesis. The 2,3,5-trifluorobenzyl group, with its strong inductive electron-withdrawing properties, is well-suited to play such a facilitating role, enabling chemists to achieve higher precision in the construction of complex, three-dimensional molecules.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2,3,5-Trifluorophenyl)methanol |

| 2,3,5,6-tetrafluorobenzyl alcohol |

Analytical Methodologies for 2,3,5 Trifluorobenzyl Alcohol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within 2,3,5-Trifluorobenzyl alcohol and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms.

¹H NMR: In the ¹H NMR spectrum of a trifluorobenzyl alcohol, the benzylic protons (–CH₂OH) typically appear as a singlet or a multiplet depending on coupling with the hydroxyl proton and adjacent fluorine atoms. The aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms on the ring. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine substituents. For example, in 2-(Trifluoromethyl)benzyl alcohol, the aromatic protons appear in the range of δ 7.3-7.7 ppm, while the benzylic CH₂ protons are observed around δ 4.8 ppm. rsc.orgchemicalbook.com The hydroxyl proton signal can be identified by its exchange with D₂O. youtube.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon attached to the hydroxyl group (–CH₂OH) typically resonates in the range of δ 60-65 ppm. rsc.org The aromatic carbons show distinct signals, with their chemical shifts significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. It provides distinct signals for each fluorine atom in a unique chemical environment, and the coupling between different fluorine atoms (F-F coupling) helps to establish their relative positions on the aromatic ring.

Interactive Data Table: Representative NMR Data for Fluorinated Benzyl (B1604629) Alcohols

| Nucleus | Compound Example | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 2-(Trifluoromethyl)benzyl alcohol | 7.69, 7.64, 7.55, 7.38 | d, d, t, t | J=7.7, J=7.8, J=7.5, J=7.6 |

| 4.85 (CH₂) | s | |||

| 2.95 (OH) | s | |||

| ¹³C | 2-(Trifluoromethyl)benzyl alcohol | 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16 | ||

| 61.08 (CH₂) | ||||

| ¹H | 2-Fluorobenzyl alcohol | 7.40, 7.28, 7.13, 7.04 | t, m, t, t | J=7.5, J=7.5, J=9.2 |

| 4.70 (CH₂) | s | |||

| 3.09 (OH) | s | |||

| ¹³C | 2-Fluorobenzyl alcohol | 160.55, 129.26, 129.19, 127.88, 124.18, 115.16 | d, d, d, d, d | JC-F=246.0, JC-F=4.4, JC-F=14.7, JC-F=3.5, JC-F=21.2 |

| 58.90 (CH₂) |

Data is illustrative and sourced from related compounds. rsc.org

Interactive Data Table: Common Mass Fragments for Fluorinated Benzyl Alcohols

| m/z Value | Proposed Fragment | Compound Example |

| 176 | [M]⁺ | 2-(Trifluoromethyl)benzyl alcohol |

| 157 | [M-F]⁺ | 2-(Trifluoromethyl)benzyl alcohol |

| 127 | [C₇H₄F₂]⁺ | 2-(Trifluoromethyl)benzyl alcohol |

| 109 | [C₇H₆O]⁺ | 2-(Trifluoromethyl)benzyl alcohol |

| 107 | [C₇H₅F]⁺ | 2-(Trifluoromethyl)benzyl alcohol |

| 79 | [C₆H₅F-H]⁺ | 2-(Trifluoromethyl)benzyl alcohol |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds.

O-H Stretch: A broad and intense absorption band in the region of 3650-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. libretexts.orgvscht.cz

C-H Stretch (Aromatic): Weak to medium absorptions typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz

C-H Stretch (Aliphatic): Absorptions from the benzylic CH₂ group are expected in the 2960-2850 cm⁻¹ region. libretexts.org

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ range are indicative of the aromatic ring.

C-O Stretch: A strong band corresponding to the C-O stretching vibration is typically found in the 1260-1000 cm⁻¹ region. vscht.cz

C-F Stretch: Strong absorptions due to C-F stretching vibrations are expected in the 1400-1000 cm⁻¹ range. The exact position and number of bands depend on the substitution pattern.

The NIST Chemistry WebBook provides gas-phase IR spectrum data for related compounds like 2-(Trifluoromethyl)benzyl alcohol, which can serve as a reference. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch, H-bonded | 3650 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak to Medium |

| C-H (Aliphatic - CH₂) | Stretch | 2960 - 2850 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1260 - 1000 | Strong |

| C-F | Stretch | 1400 - 1000 | Strong |

General frequency ranges compiled from spectroscopic principles. libretexts.orgvscht.cz

Chromatographic Purity Analysis (e.g., Gas Chromatography (GC))

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. osha.gov

A Flame Ionization Detector (FID) is often used for detection, providing high sensitivity for organic compounds. The resulting chromatogram shows peaks corresponding to each component, and the area of each peak is proportional to the concentration of that component. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. GC is also effective for quantifying residual solvents and by-products from the synthesis. The retention time of the main peak, under specific conditions, serves as an identifier for the compound. scispace.com

Safety, Toxicology, and Environmental Considerations in Research

Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is the identification of its potential hazards. For 2,3,5-Trifluorobenzyl alcohol, this involves assessing its effects on skin, eyes, and the respiratory system.

This compound is classified as a substance that causes skin irritation and serious eye irritation. thermofisher.comtcichemicals.comsynquestlabs.comangenechemical.com Contact with the skin can lead to redness and discomfort. medicinenet.compatsnap.comwyndly.com In case of skin contact, it is advised to wash the affected area with plenty of soap and water. thermofisher.comangenechemical.comangenechemical.com If skin irritation persists, medical attention should be sought. thermofisher.comtcichemicals.com

Direct contact with the eyes can result in significant irritation. medicinenet.com Standard safety protocols dictate that in case of eye contact, the eyes should be rinsed cautiously with water for several minutes. thermofisher.comtcichemicals.comangenechemical.comangenechemical.com If contact lenses are present, they should be removed if it is easy to do so, and rinsing should continue. thermofisher.comtcichemicals.comangenechemical.comangenechemical.com Persistent eye irritation warrants medical advice. thermofisher.comtcichemicals.com

| Exposure Route | Potential Effect | First Aid Measures |

|---|---|---|

| Skin | Causes skin irritation, redness | Wash with plenty of soap and water. Seek medical advice if irritation persists. thermofisher.comangenechemical.comangenechemical.com |

| Eyes | Causes serious eye irritation | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice if irritation persists. thermofisher.comtcichemicals.comangenechemical.comangenechemical.com |

Inhalation of this compound may cause respiratory irritation. angenechemical.com It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray of the substance. synquestlabs.comangenechemical.comangenechemical.com If inhalation occurs, the individual should be moved to fresh air. angenechemical.comangenechemical.com If breathing difficulties arise, medical attention should be sought. scbt.com

Safe Handling and Laboratory Practices

Adherence to strict safety protocols is paramount when working with this compound to minimize exposure and prevent accidents.

Appropriate personal protective equipment must be worn when handling this compound. This includes:

Eye Protection : Chemical safety goggles or a face shield are essential to prevent eye contact. sigmaaldrich.comepa.govcoleparmer.com

Hand Protection : Chemical-resistant gloves should be worn to protect the skin. sigmaaldrich.comepa.govcoleparmer.combernardoecenarro.com

Body Protection : A lab coat or other protective clothing is necessary to prevent skin contact. epa.govcoleparmer.com

Respiratory Protection : In situations where ventilation is inadequate or there is a risk of inhaling dust or vapors, a suitable respirator should be used. sigmaaldrich.comcoleparmer.com

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When working with this compound, it is crucial to:

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize the concentration of vapors in the air. thermofisher.comsynquestlabs.comfishersci.comosha.gov

Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the workstation. thermofisher.comcoleparmer.comsynquestlabs.com

Environmental Impact Studies and Sustainability in Synthesis

The environmental fate of fluorinated compounds is an area of active research. While specific environmental impact studies on this compound are not extensively documented in publicly available literature, general principles regarding fluorinated aromatics can be considered. The strong carbon-fluorine bond can make these compounds persistent in the environment. jseb.jp Research into the biodegradability of such compounds is ongoing. jseb.jp

Residual fluorinated alcohols from manufacturing processes can be a source of polyfluorinated compounds released into the environment. researchgate.net Therefore, developing sustainable synthesis routes that minimize waste and the use of hazardous reagents is a key goal in green chemistry. rsc.org Efforts in chemical synthesis are increasingly focused on methods that are more environmentally benign, for example, by using cheaper and more readily available reagents and implementing milder reaction conditions. wipo.int Some synthetic routes for similar compounds have been noted to cause significant environmental pollution due to the use of certain catalysts and solvents. google.com

Life Cycle Analysis (LCA) Considerations for Fluorinated Compounds

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental and human health impacts of a product or service throughout its entire life cycle. nih.gov For fluorinated compounds like this compound, an LCA provides a framework to identify potential environmental trade-offs and hotspots, from raw material extraction to end-of-life disposal. nih.govresearchgate.net The production of such specialized chemicals often involves multiple synthesis steps, energy-intensive processes, and the use of hazardous materials, making a comprehensive LCA crucial for sustainable chemistry. researchgate.netmdpi.com

The assessment for a fluorinated aromatic alcohol would typically follow a "cradle-to-gate" or "cradle-to-grave" approach. Key stages and considerations include:

Raw Material Acquisition: This stage involves the extraction and processing of precursors. For a compound like this compound, this would include the hydrocarbon feedstock (e.g., toluene (B28343) derivatives) and the fluorinating agents. The environmental impacts associated with producing these raw materials, such as the energy required for chlorine and industrial methane (B114726) production, are factored in. ca.gov

Use Phase: While this compound is primarily a research chemical, its application in synthesizing other molecules means its life cycle is linked to the products it helps create, such as pharmaceuticals or agrochemicals. nih.gov

End-of-Life: The disposal or treatment of the compound and any associated waste is a critical phase. Incineration is a common method for destroying halogenated organic compounds. acs.org However, this process must be carefully controlled, as incomplete combustion can lead to the formation of hazardous byproducts. acs.org For fluorinated substances, there is a potential to form persistent and damaging compounds like trifluoroacetate. acs.org Recycling and recovery technologies, while less common for such specific research compounds, represent an area of development aimed at creating a circular economy for fluorinated gases and chemicals. nih.govresearchgate.net

Developing a complete LCA for a specific, less common compound like this compound is challenging due to data limitations. However, frameworks developed for other fluorinated substances can be adapted to estimate impacts and guide greener synthesis and handling protocols. foodpackagingforum.org

| LCA Stage | Key Considerations for this compound | Potential Environmental Hotspots |

|---|---|---|

| Raw Material Acquisition | Production of aromatic precursors; Manufacturing of fluorinating agents (e.g., HF). | Energy consumption; Use of hazardous and corrosive materials. |

| Chemical Synthesis | Energy inputs for reactions (heating/cooling); Solvent selection and recycling; Catalyst use and disposal. | High energy demand for fluorination steps; Generation of halogenated waste streams. |

| Purification | Distillation, chromatography; Solvent usage. | Energy for separation processes; Solvent emissions. |

| Use & Distribution | Packaging; Transportation; Use as an intermediate in further synthesis. | Transportation-related emissions; Potential for fugitive emissions during handling. |

| End-of-Life | Incineration of waste and unused product; Wastewater treatment. | Formation of persistent byproducts (e.g., trifluoroacetate) during incineration; Ecotoxicity of any releases to water. acs.org |

Biodegradation and Environmental Mobility

The environmental fate of this compound is governed by its physicochemical properties and its susceptibility to biological and abiotic degradation processes. The presence of multiple fluorine atoms on the aromatic ring significantly influences these characteristics.

Biodegradation: The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds generally more resistant to microbial degradation than their non-fluorinated analogs. dioxin20xx.orgjseb.jp Studies on similar fluorinated aromatic compounds have shown that their biodegradability is often slow and highly dependent on specific environmental conditions and microbial populations. nih.gov For example, research on fluorobenzoate isomers demonstrated that while they were resistant to degradation under sulfate-reducing, iron-reducing, and methanogenic conditions, some isomers could be degraded under denitrifying conditions by specific bacterial strains. nih.gov

The degradation of fluorinated aromatic compounds often proceeds through the formation of fluorinated catechols, with the critical step being the cleavage of the C-F bond. jseb.jp The position of the fluorine substituents on the aromatic ring can greatly affect the metabolic pathway and the rate of degradation. For some fluorotelomer alcohols, anaerobic biodegradation has been observed to proceed through various intermediate products to form terminal perfluorinated metabolites. nih.gov While specific studies on this compound are not widely available, it is expected to be more recalcitrant than non-fluorinated benzyl (B1604629) alcohol, which is readily biodegradable under both aerobic and anaerobic conditions. taylorfrancis.com

Environmental Mobility: The mobility of a chemical in the environment—its tendency to move through soil, water, and air—is influenced by factors such as water solubility, vapor pressure, and its affinity for sorbing to soil and sediment.

Mobility in Soil: Compounds with high water solubility and low soil adsorption coefficients (Koc) are more likely to be mobile in soil and leach into groundwater. taylorfrancis.com Safety data for a related compound, 3-(trifluoromethyl)benzyl alcohol, suggests it will likely be mobile in the environment due to its volatility. fishersci.com Conversely, data for 2,3,6-Trifluorobenzyl alcohol suggests it is not likely to be mobile due to low water solubility. thermofisher.com This highlights that the specific isomer and its resulting properties are critical.

Mobility in Water: Once in an aquatic system, the compound's fate is determined by degradation, potential volatilization, and partitioning to sediment. Soluble forms of fluorine compounds can spread over considerable distances in water. indexcopernicus.com

Mobility in Air: The vapor pressure of a compound determines its tendency to partition into the atmosphere. Fluorinated compounds can have higher vapor pressures than their hydrocarbon counterparts, suggesting a potential for atmospheric transport. dioxin20xx.org

Given the conflicting data for similar isomers, specific experimental data for this compound would be required for a definitive assessment of its environmental mobility. However, the general expectation for small, functionalized aromatic compounds is a moderate to high potential for environmental transport.

| Environmental Compartment | Controlling Factor | Predicted Behavior for Trifluorinated Benzyl Alcohols | Reference/Justification |

|---|---|---|---|

| Soil | Water Solubility / Adsorption (Koc) | Variable; likely ranges from moderately to highly mobile depending on the specific isomer. | Contradictory data for related isomers suggests high variability. fishersci.comthermofisher.com Benzyl alcohol itself is highly mobile. taylorfrancis.com |

| Water | Biodegradation / Solubility | Likely to persist longer than non-fluorinated analogs; potential for transport in dissolved phase. | Strong C-F bond reduces biodegradability. jseb.jpnih.gov Soluble fluorides can be mobile. indexcopernicus.com |

| Air | Vapor Pressure / Volatility | Potential for atmospheric transport. | Fluorinated compounds can exhibit high vapor pressure. dioxin20xx.org Some related compounds are noted for their volatility. fishersci.com |

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of specifically substituted fluorinated compounds like 2,3,5-Trifluorobenzyl alcohol often requires precise control over regioselectivity. Future research will undoubtedly focus on the development of novel catalytic systems to improve the efficiency and selectivity of fluorination reactions. Advances in transition-metal catalysis, organocatalysis, and photocatalysis are expected to provide milder and more effective methods for the introduction of fluorine atoms onto aromatic rings. mdpi.com For instance, the use of tailored catalysts could enable the direct and selective fluorination of benzyl (B1604629) alcohol precursors, bypassing multi-step synthetic sequences. nih.gov The development of enantioselective fluorination techniques is also a significant area of interest, allowing for the synthesis of chiral fluorinated building blocks for pharmaceuticals. princeton.edu

Recent developments have highlighted the potential of various catalytic systems:

Transition Metal Catalysts: Palladium, copper, and other transition metals have shown promise in catalyzing C-F bond formation. nih.gov

Organocatalysts: The use of small organic molecules as catalysts offers a metal-free alternative for fluorination reactions, often with high levels of stereocontrol. princeton.edu

Photocatalysis: Visible-light photoredox catalysis is emerging as a powerful tool for the activation of small molecules, enabling novel fluorination pathways under mild conditions. mdpi.comrsc.orgrsc.org

| Catalytic System | Advantages | Potential Application for this compound Synthesis |

|---|---|---|

| Transition Metal Catalysis | High efficiency, broad substrate scope. | Direct C-H fluorination of benzyl alcohol precursors. |

| Organocatalysis | Metal-free, high enantioselectivity. princeton.edu | Asymmetric synthesis of chiral derivatives. |

| Photocatalysis | Mild reaction conditions, novel reactivity. mdpi.com | Selective fluorination using light as an energy source. |

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. These computational tools can be employed to predict the properties of novel fluorinated compounds, including their biological activity, toxicity, and pharmacokinetic profiles. For this compound, AI and ML algorithms could be used to:

Identify potential drug candidates: By screening virtual libraries of molecules containing the 2,3,5-trifluorobenzyl moiety, AI can identify compounds with a high probability of interacting with specific biological targets.

Optimize molecular design: Machine learning models can predict how modifications to the this compound scaffold will affect its properties, guiding the design of more potent and selective drug candidates.

Streamline synthesis planning: AI can assist in devising the most efficient synthetic routes for complex molecules derived from this compound.

This data-driven approach has the potential to significantly accelerate the discovery and development of new pharmaceuticals based on fluorinated building blocks.

Development of Novel Fluorination Methodologies

The development of new and improved methods for introducing fluorine into organic molecules remains a central theme in organofluorine chemistry. oup.com While traditional fluorinating reagents have been effective, there is a continuous drive towards safer, more selective, and more environmentally friendly alternatives. Future research in this area will likely focus on:

Late-stage fluorination: The ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable as it allows for the rapid generation of diverse compound libraries.

Nucleophilic fluorination: Expanding the scope and applicability of nucleophilic fluorinating agents is a key objective.

Electrophilic fluorination: The design of new electrophilic fluorine sources with enhanced reactivity and selectivity is an active area of research. chimia.ch

Innovations in this field will directly impact the accessibility and utility of compounds like this compound.

Expanding Applications in Emerging Fields (e.g., Optoelectronics, Biosensors)

The unique electronic properties conferred by fluorine atoms make fluorinated compounds attractive for applications beyond pharmaceuticals. Research is increasingly exploring the use of fluorinated organic materials in emerging technological fields.

Optoelectronics: The introduction of fluorine atoms into conjugated organic molecules can significantly influence their electronic and optical properties. nih.govrsc.org Fluorinated materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. rsc.orgpassive-components.eu The 2,3,5-trifluorobenzyl moiety could be incorporated into novel materials to tune their performance. Fluorinated polymers, for instance, are valued for their low refractive indices and reduced optical propagation losses. mdpi.com